molecular formula C16H15ClO3 B1451955 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-84-9

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1451955
CAS No.: 1160250-84-9
M. Wt: 290.74 g/mol
InChI Key: JQIMZJUWGICQJM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, reacting with carboxylic acids, alcohols, and amines to form respective carboxylic anhydrides, esters, and amides . These interactions are crucial in studying enzyme kinetics and protein modifications.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding cellular responses to external stimuli and the regulation of metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for elucidating the compound’s role in biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions (2~8°C) and can degrade over time if not stored properly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by specific enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its interactions with other biomolecules . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The benzoyl chloride group is highly reactive and can form stable amide or ester linkages with amines or alcohols, respectively. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl Chloride: Similar in structure but lacks the 3-methylbenzyl group.

    3-Methoxybenzoyl Chloride: Similar but lacks the 3-methylbenzyl group.

    4-Methylbenzoyl Chloride: Similar but lacks the methoxy group.

Uniqueness

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride is unique due to the presence of both methoxy and 3-methylbenzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these functional groups are required .

Properties

IUPAC Name

3-methoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIMZJUWGICQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.